molecular formula C7H6F2OS B6293457 3,6-Difluoro-2-(methylthio)phenol CAS No. 2379321-96-5

3,6-Difluoro-2-(methylthio)phenol

Cat. No.: B6293457
CAS No.: 2379321-96-5
M. Wt: 176.19 g/mol
InChI Key: IHXLAHBDLASRJB-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(methylthio)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with two fluorine atoms at positions 3 and 6 and a methylthio (-SMe) group at position 2. Its molecular formula is C₇H₅F₂OS, with a molecular weight of 178.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a sulfur-containing methylthio group, which influence its acidity, solubility, and reactivity.

Properties

IUPAC Name

3,6-difluoro-2-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLAHBDLASRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent and a methylthiolating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3,6-Difluoro-2-(methylthio)phenol may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Difluoro-2-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications Reference
3,6-Difluoro-2-(methylthio)phenol Not Provided C₇H₅F₂OS 2-(methylthio), 3,6-difluoro High acidity due to fluorine EWGs
2-(Methylthio)phenol 1073-29-6 C₇H₈OS 2-(methylthio) Natural insect pheromone analog
3-Methyl-4-(methylthio)phenol Not Provided C₈H₁₀OS 3-methyl, 4-(methylthio) Intermediate in agrochemical synthesis
3,6-Difluoro-2-(trimethylsilyl)phenol 919355-36-5 C₉H₁₂F₂OSi 2-(trimethylsilyl), 3,6-difluoro Enhanced lipophilicity
2,6-Difluoro-4-hydroxybenzyl alcohol 438049-36-6 C₇H₆F₂O₂ 4-hydroxymethyl, 2,6-difluoro Polar due to -OH and -CH₂OH groups

Structural and Electronic Differences

  • Fluorine vs. Methyl Substitution: The fluorine atoms in this compound increase acidity (pKa ~8–9 estimated) compared to non-fluorinated analogs like 2-(methylthio)phenol (pKa ~10) due to their electron-withdrawing nature .
  • Methylthio vs. Trimethylsilyl : Replacing the methylthio group with a trimethylsilyl moiety (as in 919355-36-5) significantly enhances hydrophobicity, making the latter more suitable for lipophilic applications .
  • Ortho vs. Para Substitution: 3-Methyl-4-(methylthio)phenol has substituents in adjacent positions, which may sterically hinder reactions compared to the meta-fluorine arrangement in the target compound.

Key Research Findings

  • Acidity and Solubility: Fluorine substitution lowers the pKa by ~2 units compared to non-fluorinated methylthio-phenols, enhancing solubility in polar aprotic solvents .
  • Thermal Stability : Methylthio groups generally confer moderate thermal stability, but fluorination may reduce decomposition temperatures slightly due to increased electron deficiency.
  • NMR Spectral Shifts: The ¹H NMR of this compound would show deshielded aromatic protons (δ 7.0–7.5 ppm) and a singlet for the methylthio group (δ 2.4–2.6 ppm). Fluorine atoms induce characteristic splitting in ¹³C NMR .

Biological Activity

3,6-Difluoro-2-(methylthio)phenol (CAS No. 2379321-96-5) is an organic compound characterized by its unique structural features, including two fluorine atoms and a methylthio group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C7H6F2OS. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of fluorine enhances its reactivity, while the methylthio group contributes to its interaction with biological molecules. The compound's mechanism of action involves modulation of enzyme activity and disruption of cellular processes, which can lead to specific biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (human breast cancer cells). The compound was tested for antiproliferative activity, showing an IC50 value of approximately 0.075 µM, which indicates potent activity against these cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
MCF-70.075
Hs578T0.033
MDA-MB-2310.620

The mechanism behind its anticancer activity includes inhibition of tubulin polymerization and induction of apoptosis in cancer cells. It was observed that the compound downregulates anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax, thus promoting cell death in malignant cells .

Case Studies and Research Findings

  • In Vitro Studies : In a comparative study with other fluorinated compounds, this compound exhibited superior antiproliferative effects against breast cancer cell lines compared to its analogs with different substituents .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with the colchicine-binding site on tubulin, suggesting its potential as a microtubule-targeting agent in cancer therapy .

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